

An In-Depth Technical Guide to Oxazole-4-carbothioamide

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Compound of Interest

Compound Name: Oxazole-4-carbothioamide

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Abstract

Oxazole-4-carbothioamide, a heterocyclic compound featuring an oxazole ring, is a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and potential therapeutic applications. While specific experimental data for **Oxazole-4-carbothioamide** is limited in publicly available literature, this document extrapolates information from closely related oxazole derivatives to provide insights into its potential biological activities, mechanisms of action, and structure-activity relationships. This guide aims to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar compounds.

Chemical Identity

The nomenclature and key identifiers for **Oxazole-4-carbothioamide** are crucial for accurate documentation and research.

Identifier	Value
IUPAC Name	1,3-oxazole-4-carbothioamide
also referred to as Oxazole-4-carbothioic acid amide[1][2]	
CAS Number	118802-31-6[1][2]
Molecular Formula	C ₄ H ₄ N ₂ OS[1]
Molecular Weight	128.16 g/mol [1]
Appearance	Pale yellow solid[1]

Synthesis of Oxazole Derivatives

While a specific, detailed experimental protocol for the synthesis of **Oxazole-4-carbothioamide** is not readily available in the reviewed literature, general methods for the synthesis of the oxazole core are well-established. These methods can be adapted for the preparation of **Oxazole-4-carbothioamide**. A common approach involves the functionalization of a pre-formed oxazole ring, particularly at the 4-position.

General Experimental Protocol: Synthesis of Oxazole-4-carboxamides from Oxazole-4-carboxylic Acid

This protocol outlines a general two-step process for the synthesis of oxazole-4-carboxamides, which can be theoretically adapted for the thioamide derivative. The first step involves the activation of the carboxylic acid, and the second is the amination.

Step 1: Activation of Oxazole-4-carboxylic Acid

- Method A: Acyl Chloride Formation
 - To a solution of an appropriately substituted oxazole-4-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
 - Stir the reaction mixture at room temperature for 2-3 hours.

- Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude oxazole-4-carbonyl chloride.
- Method B: EDCI/HOBt Coupling
 - Dissolve the substituted oxazole-4-carboxylic acid (1.0 equivalent), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents), and hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous dimethylformamide (DMF).
 - Stir the mixture at room temperature for 30 minutes to generate the activated ester.

Step 2: Amide Bond Formation

- To the solution containing the activated oxazole-4-carboxylic acid derivative, add the desired amine or ammonia source (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents).
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up and Purification:

- Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
- Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired oxazole-4-carboxamide.

To synthesize **Oxazole-4-carbothioamide**, a thionating agent would need to be incorporated, or a thioamide-containing precursor would be used in the cyclization step to form the oxazole ring.

Potential Biological Activities

The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] While specific quantitative data for **Oxazole-4-carbothioamide** is not available, the following sections summarize the known activities of related oxazole compounds.

Anticancer Activity

Numerous oxazole derivatives have demonstrated potent anticancer activity against various cancer cell lines.[4][5] The mechanism of action often involves the inhibition of critical cellular processes.[4]

Table 1: Anticancer Activity of Selected Oxazole Derivatives

Compound ID	R Group at C5 of Oxazole	Cancer Cell Line	Activity (% Growth Inhibition)	Reference
2c	-SO ₂ -Ph	Leukemia K-562	High Cytotoxic Activity	[6]
Leukemia SR	High Cytotoxic Activity	[6]		
Colon Cancer SW-620	High Cytotoxic Activity	[6]		
COLO 205	-63.88 (Cytostatic)	[6]		
ACHN	-86.23 (Cytostatic)	[6]		
NCI-H522	-25.83 (Cytostatic)	[6]		
1e	-H	HL-60(TB)	-18.14 (Moderate Cytostatic)	[6]
15	-CH ₂ SO ₂ -Ph	Various	GI ₅₀ : 5.37 μM (average)	[7]
TGI: 1.29 μM (average)	[7]			
LC ₅₀ : 3.6 μM (average)	[7]			

Note: The data presented is for oxazole-4-carboxylate derivatives, not **Oxazole-4-carbothioamide**. GI₅₀: 50% growth inhibition, TGI: total growth inhibition, LC₅₀: 50% lethal concentration.

Antimicrobial Activity

Oxazole derivatives have also shown significant promise as antimicrobial agents. The structural features of these compounds are crucial for their efficacy.

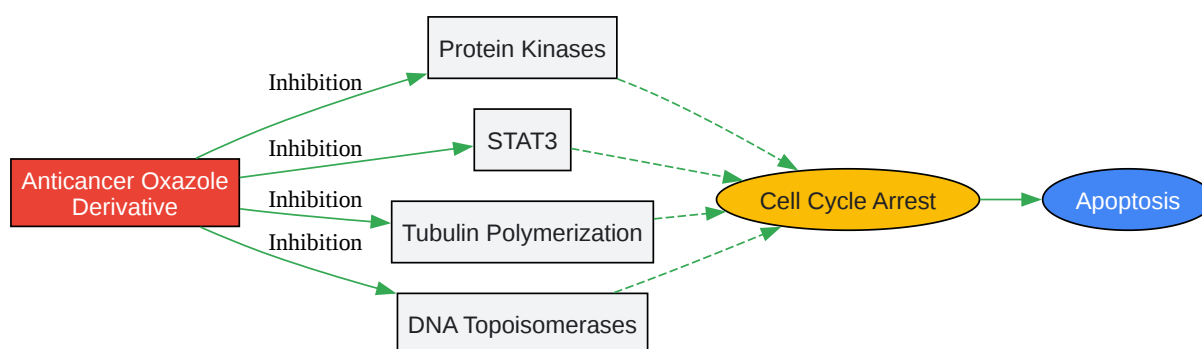
While specific Minimum Inhibitory Concentration (MIC) values for **Oxazole-4-carbothioamide** are not documented in the searched literature, structure-activity relationship (SAR) studies on related oxazole-4-carboxamides provide insights into the features that may contribute to antimicrobial activity.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways targeted by oxazole derivatives are often compound-specific. However, general mechanisms of action have been proposed for their anticancer and antimicrobial effects.

Putative Anticancer Mechanism of Action

A generalized putative mechanism for the anticancer activity of some oxazole derivatives involves the inhibition of key cellular processes that are critical for cancer cell proliferation and survival.

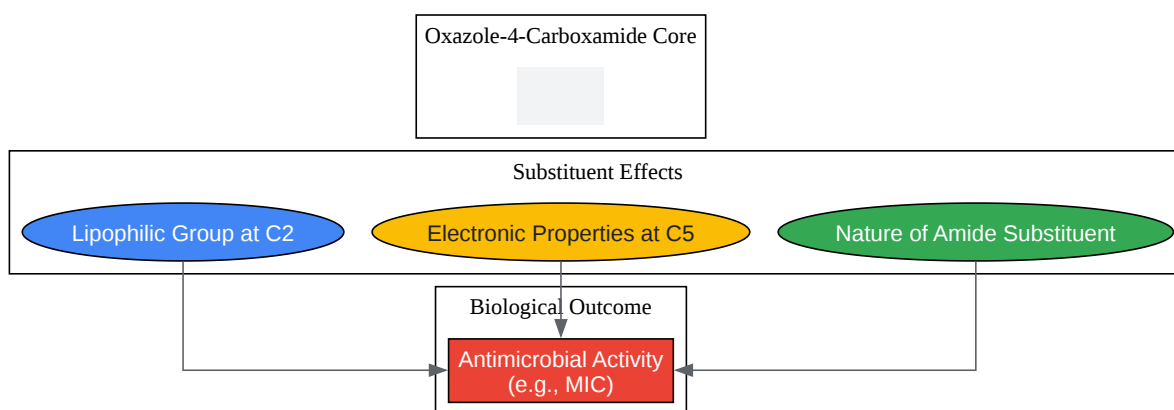


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Putative mechanism of action for some anticancer oxazole derivatives.

Logical Relationship of Substituents to Antimicrobial Activity

Structure-activity relationship studies on antimicrobial oxazole-4-carboxamides highlight the importance of specific structural features for their biological activity.



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Logical relationship of substituents to the antimicrobial activity of oxazole-4-carboxamides.

Conclusion

Oxazole-4-carbothioamide represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data on this specific compound is sparse, the well-documented biological activities of the broader oxazole class, particularly in oncology and infectious diseases, underscore its potential. Further research, including the development of a robust synthetic protocol and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic utility of **Oxazole-4-carbothioamide** and its derivatives. This guide provides a starting point for researchers to explore the chemical space around this intriguing heterocyclic molecule.

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